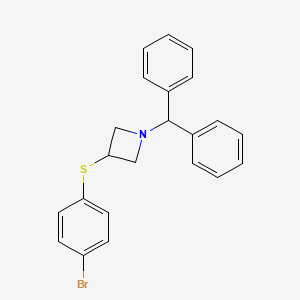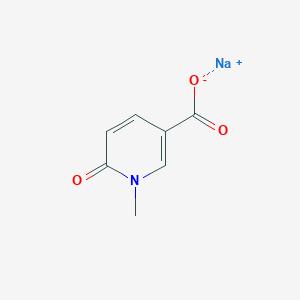
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound derived from the pyridine family. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process involves:
- Dissolving 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in a suitable solvent.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
化学反応の分析
Types of Reactions
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to block AP-1-mediated luciferase activity, which implies its anti-inflammatory function . It also affects various signaling pathways, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester
- Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate
Uniqueness
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its sodium salt form, which enhances its solubility and bioavailability. This makes it more suitable for certain applications compared to its non-sodium counterparts.
特性
分子式 |
C7H6NNaO3 |
|---|---|
分子量 |
175.12 g/mol |
IUPAC名 |
sodium;1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C7H7NO3.Na/c1-8-4-5(7(10)11)2-3-6(8)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
YASWGSGOAOGZND-UHFFFAOYSA-M |
正規SMILES |
CN1C=C(C=CC1=O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



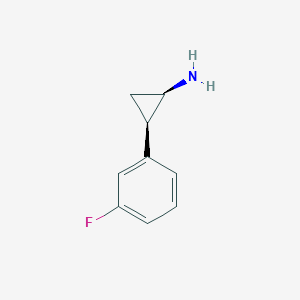

![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
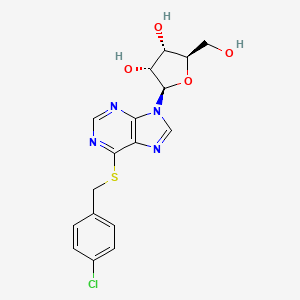
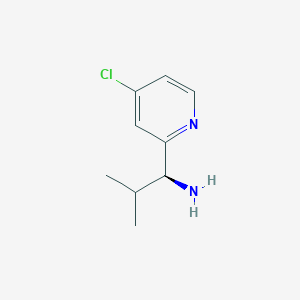
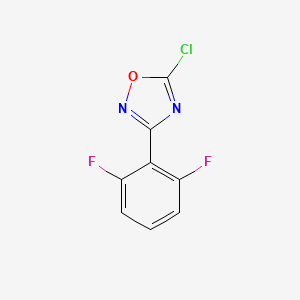
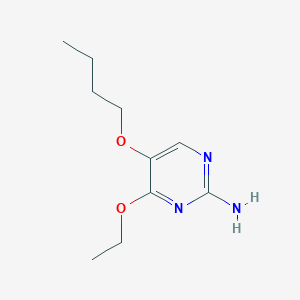
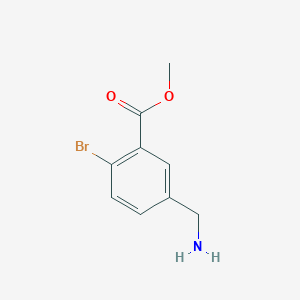
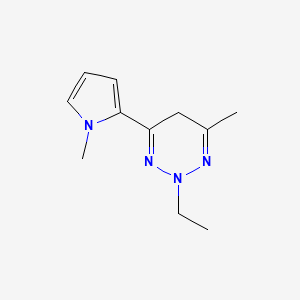
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
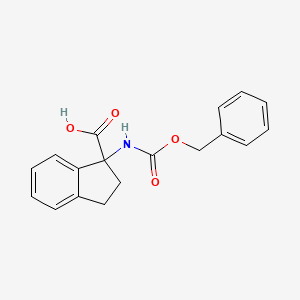
![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
